2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide 2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 898359-81-4
VCID: VC11872863
InChI: InChI=1S/C26H24N2O5S/c1-3-18-12-14-19(15-13-18)34(31,32)24-16-28(22-10-6-4-8-20(22)26(24)30)17-25(29)27-21-9-5-7-11-23(21)33-2/h4-16H,3,17H2,1-2H3,(H,27,29)
SMILES: CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4OC
Molecular Formula: C26H24N2O5S
Molecular Weight: 476.5 g/mol

2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

CAS No.: 898359-81-4

Cat. No.: VC11872863

Molecular Formula: C26H24N2O5S

Molecular Weight: 476.5 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide - 898359-81-4

Specification

CAS No. 898359-81-4
Molecular Formula C26H24N2O5S
Molecular Weight 476.5 g/mol
IUPAC Name 2-[3-(4-ethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C26H24N2O5S/c1-3-18-12-14-19(15-13-18)34(31,32)24-16-28(22-10-6-4-8-20(22)26(24)30)17-25(29)27-21-9-5-7-11-23(21)33-2/h4-16H,3,17H2,1-2H3,(H,27,29)
Standard InChI Key OWIKQERRMVSTMG-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4OC
Canonical SMILES CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4OC

Introduction

2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic molecule belonging to the class of quinoline derivatives. Quinoline compounds are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique structure that incorporates a quinoline core with a sulfonyl group and an acetamide functional group, which may enhance its interaction with various biological targets.

Synthesis

The synthesis of 2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step reactions. These processes often require controlled conditions such as specific temperatures, pH levels, and the presence of catalysts or reagents to facilitate desired transformations. A common method might involve the reaction of a quinoline derivative with 4-ethylbenzenesulfonyl chloride, followed by the introduction of the N-(2-methoxyphenyl)acetamide group.

Biological Activity

The biological activity of 2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is not extensively documented, but it is hypothesized to exhibit various pharmacological properties due to its structural components. Quinoline derivatives are known for their potential in antimicrobial, anti-inflammatory, and anticancer applications. The specific mechanisms of action for this compound require further investigation.

Potential Applications

This compound holds potential applications in various fields, including medicinal chemistry and pharmaceutical development. Its unique structure suggests it could interact effectively with biological targets, making it a candidate for the development of new therapeutic agents.

Interaction Studies

Interaction studies involving this compound could focus on understanding how it interacts with cellular targets. These studies typically involve techniques such as molecular docking and spectroscopic analysis to elucidate the therapeutic potential and mechanism of action.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide. These include simpler quinoline derivatives and compounds with different functional groups.

Compound NameStructure FeaturesUnique Aspects
2-MethoxyquinolineSimple methoxy substitutionAntimicrobial
4-HydroxyquinolineHydroxyl group at position 4Anticancer
6-MethylquinolineMethyl group at position 6Anti-inflammatory
N-(3-chloro-4-methylphenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo...]acetamideChloro-substituted phenyl groupPotentially similar biological effects

The uniqueness of 2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide lies in its specific combination of a sulfonamide moiety and a complex quinoline structure, which may enhance its biological activity compared to simpler derivatives.

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